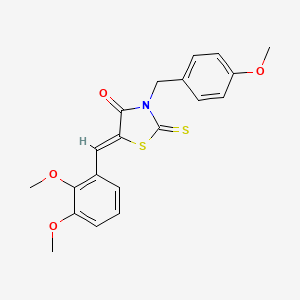
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways in the cell. For example, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to activate the AMPK signaling pathway, which is a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to improve glucose homeostasis by activating the AMPK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of novel 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in human clinical trials. Overall, the study of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for the treatment of cancer, inflammation, and diabetes.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-9-7-13(8-10-15)12-21-19(22)17(27-20(21)26)11-14-5-4-6-16(24-2)18(14)25-3/h4-11H,12H2,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDMUDVYUXARA-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4841726.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4841731.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4841753.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
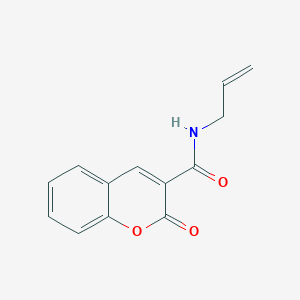
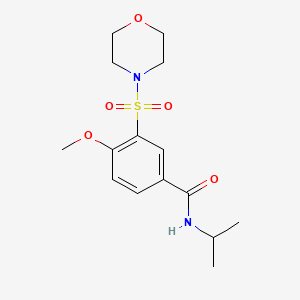
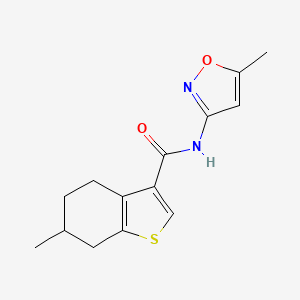
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)
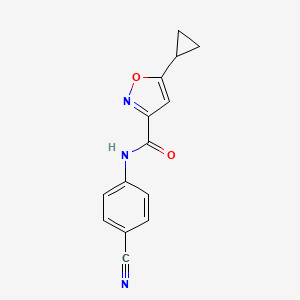
![2-(2-propyn-1-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4841812.png)
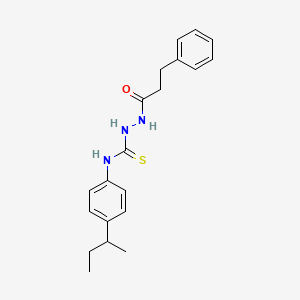
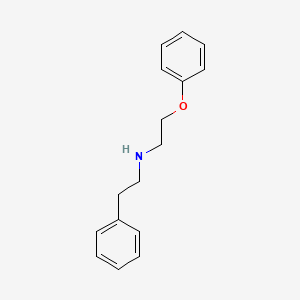

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)